molecular formula C14H15N3O2S B12183348 4-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

4-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B12183348
M. Wt: 289.35 g/mol
InChI Key: RTUHTSSCWDTFMM-UHFFFAOYSA-N
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Description

4-Phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step involves the alkylation of the thiadiazole ring with tetrahydrofuran-2-ylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-Phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies to understand its effects on biological systems and its potential as a biochemical tool.

    Industrial Applications: It is investigated for its potential use in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,2,3-thiadiazole-5-carboxamide: Lacks the tetrahydrofuran-2-ylmethyl group.

    N-(Tetrahydrofuran-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the phenyl group.

    4-Phenyl-1,2,3-thiadiazole: Lacks both the carboxamide and tetrahydrofuran-2-ylmethyl groups.

Uniqueness

4-Phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of both the phenyl and tetrahydrofuran-2-ylmethyl groups, which may confer distinct chemical and biological properties. These structural features may enhance its ability to interact with specific molecular targets and improve its stability and solubility.

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-4-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C14H15N3O2S/c18-14(15-9-11-7-4-8-19-11)13-12(16-17-20-13)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,18)

InChI Key

RTUHTSSCWDTFMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(N=NS2)C3=CC=CC=C3

Origin of Product

United States

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